Boc-Met(O)-Oh
Overview
Description
Boc-Met(O)-OH, also known as N-Boc-L-methionine sulfoxide, is an organic compound with the molecular formula C10H19NO5S and a molar mass of 265.33 g/mol . It contains a butoxycarbonyl (Boc) protecting group and methionine in its structure .
Synthesis Analysis
The common synthesis method for Boc-Met(O)-OH involves reacting methionine with an activator of butoxycarbonyl acid, such as DCC. The protecting group is then removed under appropriate conditions to obtain Boc-Met(O)-OH .Molecular Structure Analysis
The molecular structure of Boc-Met(O)-OH consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . It has a density of 1.260±0.06 g/cm3, a boiling point of 509.3±45.0 °C, and a refractive index of 1.521 .Chemical Reactions Analysis
Boc-Met(O)-OH is often used as an intermediate in drug synthesis. As a protecting group, it can protect the active group of methionine during synthesis . It can also be used to synthesize peptides and proteins as a protecting group for amino acids .Physical And Chemical Properties Analysis
Boc-Met(O)-OH is a solid at room temperature . It has a predicted density of 1.260±0.06 g/cm3, a predicted boiling point of 509.3±45.0 °C, and a refractive index of 1.521 . It is soluble in some organic solvents such as methanol and dimethylformamide, but insoluble in water and weak acidic conditions .Scientific Research Applications
The study of Boc–Phe–Met–OCH3 as a corrosion inhibitor for brass in nitric acid solution demonstrates its high effectiveness, reaching a maximum inhibition efficiency of 100% (Abed et al., 2004).
The synthesis and characterization of B-doped TiO2 for the degradation of metoprolol, a pharmaceutical compound, show the potential of BOC-related compounds in environmental applications, particularly in water treatment (Cavalcante et al., 2015).
The thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety, which is closely related to BOC groups, provides insights into the behavior of such compounds under high-temperature conditions, relevant in material science and polymer chemistry (Jing et al., 2019).
The use of imidazole and trifluoroethanol as reagents for the removal of excess di-tert-butyl dicarbonate [(BOC)2O], a compound related to BOC groups, in organic synthesis, indicates the significance of BOC-related chemistry in synthetic procedures (Basel & Hassner, 2001).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDTYGQCVACMH-ISJKBYAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428575 | |
Record name | Boc-Met(O)-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Met(O)-Oh | |
CAS RN |
34805-21-5 | |
Record name | Boc-Met(O)-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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